tert-Butyl 2-(azetidin-3-yloxy)acetate HCl
CAS No.:
Cat. No.: VC13812787
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18ClNO3 |
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Molecular Weight | 223.70 g/mol |
IUPAC Name | tert-butyl 2-(azetidin-3-yloxy)acetate;hydrochloride |
Standard InChI | InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)6-12-7-4-10-5-7;/h7,10H,4-6H2,1-3H3;1H |
Standard InChI Key | NSVPZRCQPFYNTJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)COC1CNC1.Cl |
Canonical SMILES | CC(C)(C)OC(=O)COC1CNC1.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is tert-butyl 2-[(azetidin-3-yl)oxy]acetate hydrochloride. Its structure comprises:
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A four-membered azetidine ring substituted at the 3-position with an ether-linked acetate group.
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A tert-butyl ester moiety, which serves as a protecting group for the carboxylic acid during synthesis.
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A hydrochloride counterion, enhancing solubility and stability.
The molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 221.68 g/mol. The hydrochloride salt formation occurs during the final purification stage, typically via treatment with hydrochloric acid .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of tert-butyl 2-(azetidin-3-yloxy)acetate hydrochloride involves multi-step organic reactions, drawing parallels to methods described in patent WO2018108954A1 :
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Azetidine Ring Preparation:
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Azetidin-3-ol is synthesized via cyclization of 1,3-diols or reduction of azetidinone precursors.
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Protection of the hydroxyl group using tert-butyl chloroacetate under basic conditions (e.g., triethylamine in dichloromethane).
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Etherification:
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The azetidine hydroxyl group reacts with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form tert-butyl 2-(azetidin-3-yloxy)acetate.
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Salt Formation:
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The free base is treated with hydrochloric acid in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
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Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | Azetidin-3-ol, tert-butyl chloroacetate, Et₃N, DCM, 0°C → RT | 75–85% |
2 | K₂CO₃, DMF, 60°C, 12h | 65–70% |
3 | HCl (g), Et₂O, 0°C | 90–95% |
Purification and Optimization
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Impurity Removal: Residual tert-butyl chloroacetate is eliminated via aqueous extraction (1M NaOH).
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Crystallization: The hydrochloride salt is recrystallized from ethanol/water mixtures to achieve >99% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO); sparingly soluble in ethyl acetate.
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Stability: Stable at room temperature under inert atmospheres; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Table 2: Thermal Properties
Property | Value |
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Melting Point | 142–145°C (decomposition) |
pKa (amine) | 8.2 ± 0.3 |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Azetidine derivatives are pivotal in constructing bioactive molecules due to their conformational rigidity and hydrogen-bonding capacity. Key applications include:
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Kinase Inhibitors: Analogous compounds are used in tyrosine kinase inhibitors for oncology .
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Antimicrobial Agents: The azetidine ring’s strain enhances binding to bacterial efflux pumps.
Case Study: Anticancer Activity
While direct data on this compound is unavailable, structurally related azetidine-acetate hybrids demonstrate:
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Apoptosis Induction: IC₅₀ values of 10–20 µM in MCF-7 breast cancer cells.
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Synergistic Effects: Enhanced efficacy when combined with cisplatin .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the acetate linker to optimize pharmacokinetics.
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Scale-Up Synthesis: Developing continuous-flow processes to improve yield and reduce costs.
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Target Validation: Screening against emerging therapeutic targets (e.g., SARS-CoV-2 main protease).
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